molecular formula C34H71NO16 B609553 NH-bis(m-PEG8) CAS No. 2055013-64-2

NH-bis(m-PEG8)

Cat. No. B609553
CAS RN: 2055013-64-2
M. Wt: 749.93
InChI Key: MNMWPNXARNOFIU-UHFFFAOYSA-N
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Description

NH-bis(m-PEG8) is a polyethylene glycol (PEG)-based PROTAC linker . It is a PEGylation reagent with an amino (NH2) group that can react with carboxylic acids or activated NHS esters, carbonyls .


Synthesis Analysis

NH-bis(m-PEG8) can be used in the synthesis of a series of PROTACs . The amino group reacts with carboxylic acids, activated esters, carbonyls to furnish a biological probe such as fluorescence/photo probe and target probe .


Molecular Structure Analysis

The molecular formula of NH-bis(m-PEG8) is C34H71NO16 . Its molecular weight is 749.92 .


Chemical Reactions Analysis

NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The linker contains a secondary amine group in between the two end azide groups .


Physical And Chemical Properties Analysis

NH-bis(m-PEG8) has a molecular weight of 749.92 . It is available in stock and can be stored under the recommended conditions in the Certificate of Analysis . It is soluble in water, DMSO, DCM, DMF .

Scientific Research Applications

PEGylation Reagent

NH-bis(m-PEG8) is a PEGylation reagent with an amino (NH2) group that can react with carboxylic acids or activated NHS esters, carbonyls . PEGylation is a process that involves the covalent attachment of polyethylene glycol (PEG) to a molecule, such as a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .

PROTAC Linker

NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Drug Delivery

NH-bis(m-PEG8) can be used in drug delivery systems. Its PEGylation properties can enhance the solubility and stability of drugs, prolong their circulation time in the body, and reduce their immunogenicity .

Cancer Treatment

NH-bis(m-PEG8) can be used in the development of targeted cancer treatments. As a PROTAC linker, it can be used to create drugs that target specific proteins in cancer cells for degradation .

Bioconjugation

NH-bis(m-PEG8) is used in bioconjugation, a chemical strategy that joins two or more biomolecules together. This can be used in various fields such as drug delivery, vaccine development, and preparation of materials for clinical diagnostics and biosensors .

Nanotechnology

NH-bis(m-PEG8) can be used in the field of nanotechnology. For instance, it can be used in the preparation of nanoparticle-based drug delivery systems. The PEGylation of nanoparticles can enhance their stability, prolong their circulation time, and allow for targeted drug delivery .

Mechanism of Action

NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Future Directions

NH-bis(m-PEG8) is a promising compound in the field of targeted therapy drugs. It can be used in the synthesis of PROTACs, which are an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMWPNXARNOFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H71NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NH-bis(m-PEG8)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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